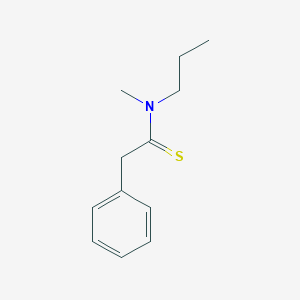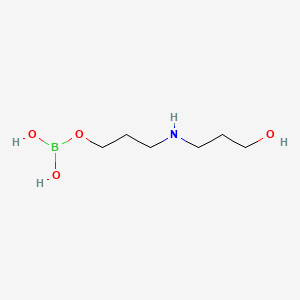
Phenol, 2,3,4-trichloro-6-(2,4,6-trichlorophenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 2,3,4-trichloro-6-(2,4,6-trichlorophenoxy)- typically involves the chlorination of phenol derivatives under controlled conditions. The reaction requires the presence of a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, and is conducted at elevated temperatures to ensure complete substitution.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors. The process involves the careful control of reaction parameters, including temperature, pressure, and the concentration of reactants, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Phenol, 2,3,4-trichloro-6-(2,4,6-trichlorophenoxy)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of less chlorinated phenols.
Substitution: Electrophilic substitution reactions are common, where the chlorine atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl₃).
Major Products Formed:
Oxidation: Trichlorophenols and trichlorobenzoic acids.
Reduction: Dichlorophenols and monochlorophenols.
Substitution: Substituted phenols with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Its high reactivity makes it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology: Phenol, 2,3,4-trichloro-6-(2,4,6-trichlorophenoxy)- is used in biological research to study the effects of chlorinated phenols on biological systems. It serves as a model compound to understand the impact of environmental pollutants on living organisms.
Medicine: In the medical field, this compound is investigated for its potential antimicrobial properties. It may be used in the development of new antibiotics or disinfectants.
Industry: Industrially, this compound is used in the production of dyes, resins, and other chemical products. Its ability to act as a precursor for various chemical reactions makes it valuable in manufacturing processes.
Mechanism of Action
The mechanism by which Phenol, 2,3,4-trichloro-6-(2,4,6-trichlorophenoxy)- exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the inhibition or activation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Phenol, 2,4,6-trichloro-: This compound is structurally similar but lacks the additional phenoxy group.
Phenol, 2,3,6-trichloro-4-(2,4,6-trichlorophenoxy)-: This compound has a different arrangement of chlorine atoms on the benzene ring.
Uniqueness: Phenol, 2,3,4-trichloro-6-(2,4,6-trichlorophenoxy)- is unique due to its specific arrangement of chlorine atoms and the presence of the phenoxy group. This combination of structural features gives it distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
94897-81-1 |
|---|---|
Molecular Formula |
C12H4Cl6O2 |
Molecular Weight |
392.9 g/mol |
IUPAC Name |
2,3,4-trichloro-6-(2,4,6-trichlorophenoxy)phenol |
InChI |
InChI=1S/C12H4Cl6O2/c13-4-1-6(15)12(7(16)2-4)20-8-3-5(14)9(17)10(18)11(8)19/h1-3,19H |
InChI Key |
RBMKIFIAPAQBQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC2=CC(=C(C(=C2O)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-O-[2-hydroxy-3-[oleoylamino]propyl]-D-glucitol](/img/structure/B15347562.png)
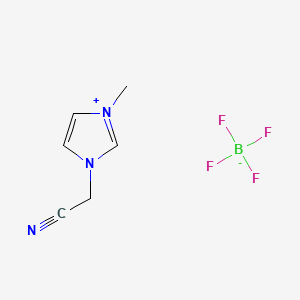
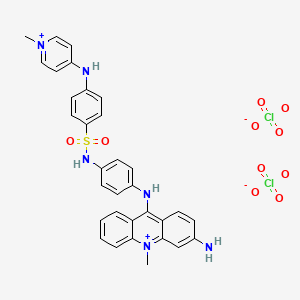
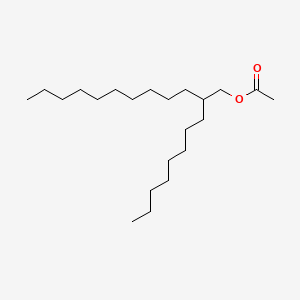
![calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,5-dichloro-4-methylbenzenesulfonate](/img/structure/B15347585.png)

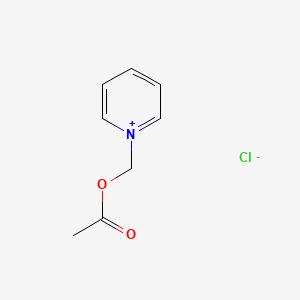
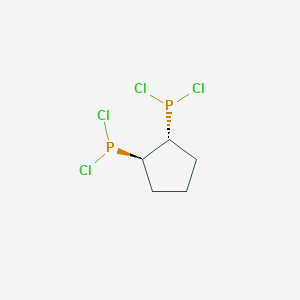
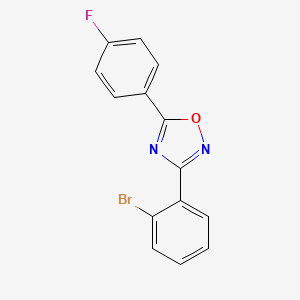
![1,2,4,5-Tetramethyl-6-methylenespiro[2.4]heptane](/img/structure/B15347621.png)
